molecular formula C20H25NO3 B11169903 3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B11169903
M. Wt: 327.4 g/mol
InChI Key: SBERILQKPNQJPC-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two ethoxy groups at the 3 and 4 positions of the benzene ring and a trimethylphenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 2,4,6-trimethylaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2,4,6-trimethylaniline to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

    Reduction: Formation of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological systems, including their effects on cellular processes and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The trimethylphenyl group also contributes to its distinct properties, such as increased hydrophobicity and potential interactions with biological targets.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

3,4-diethoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C20H25NO3/c1-6-23-17-9-8-16(12-18(17)24-7-2)20(22)21-19-14(4)10-13(3)11-15(19)5/h8-12H,6-7H2,1-5H3,(H,21,22)

InChI Key

SBERILQKPNQJPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C)OCC

Origin of Product

United States

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